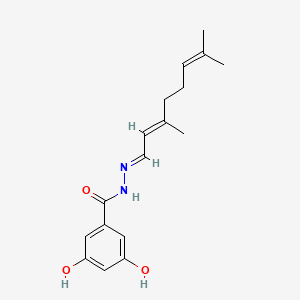

![molecular formula C12H12N2O3S2 B5560479 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)

4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide often involves strategies that incorporate cyclic sulfinic acid derivatives, such as sultines and cyclic sulfinamides, due to their relevance in producing sulfur-containing compounds like sulfoxides, sulfones, and sulfinates. Recent advancements have improved the accessibility of these derivatives, which are crucial for synthesizing a wide range of sulfur-containing compounds, highlighting the diversity and applicability of synthetic methods in this domain (Zhang et al., 2023).

Molecular Structure Analysis

Understanding the molecular structure of 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide requires detailed knowledge of its core components. Thiophene derivatives, known for their aromatic five-membered ring structure with sulfur as a heteroatom, play a significant role in medicinal chemistry due to their bioactivities. The structural analysis and characterization of these derivatives provide insights into their potential applications and interactions (Xuan, 2020).

Chemical Reactions and Properties

The chemical behavior of sulfonamides and thiophene derivatives is influenced by their functional groups, which participate in various reactions. Sulfonamides, for instance, have been explored for their diverse biological activities, including antibacterial and antitumoral effects. The reactivity of these compounds towards different chemical agents highlights their versatility and potential for application in drug development and other areas of chemistry (Azevedo-Barbosa et al., 2020).

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated the synthesis and anticancer evaluation of compounds related to 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, with specific focus on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety. These compounds displayed potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF‐7, with minimal toxicity in normal human kidney HEK293 cells. The mechanism of action was found to involve apoptosis induction and cell cycle arrest, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Polymer Chemistry

A study on aromatic poly(sulfone sulfide amide imide)s revealed the preparation of a new diamine monomer containing flexible sulfone, sulfide, and amide units. This monomer was used to synthesize polymers with remarkable thermal stability and solubility, suggesting applications in high-performance materials (Mehdipour‐Ataei & Hatami, 2007).

Enzyme Inhibition

Another study focused on the synthesis of novel acridine and bis acridine sulfonamides, which showed effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These findings suggest potential applications in treating conditions where carbonic anhydrase activity modulation is beneficial (Ulus et al., 2013).

Material Science

Research into the corrosion inhibition properties of a novel thiophene Schiff base for mild steel in acidic conditions demonstrated high efficiency, with potential applications in protecting industrial metal components (Tezcan et al., 2018).

Propriétés

IUPAC Name |

4-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c1-8-2-4-9(5-3-8)14-19(16,17)10-6-11(12(13)15)18-7-10/h2-7,14H,1H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZITMVHZSSSCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)

![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)

![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)

![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)

![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)

![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)

![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)